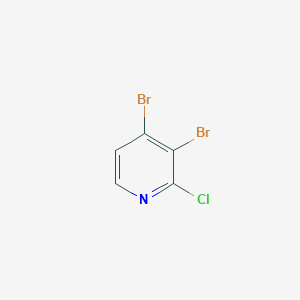

3,4-Dibromo-2-chloropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

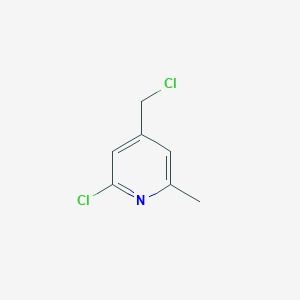

“3,4-Dibromo-2-chloropyridine” is a chemical compound with the molecular formula C5H2Br2ClN . It is a solid substance and is used in the field of chemistry as a building block .

Synthesis Analysis

The synthesis of pyridine compounds like “3,4-Dibromo-2-chloropyridine” often involves reactions based on pyridine rings. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . Another method involves chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine .

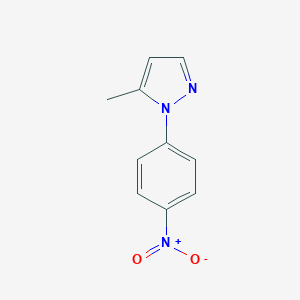

Molecular Structure Analysis

The molecular structure of “3,4-Dibromo-2-chloropyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

科学的研究の応用

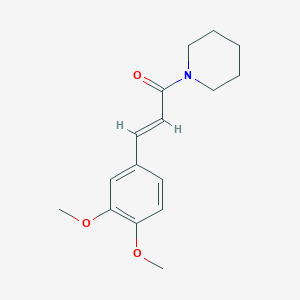

Regioselective Difunctionalization

A novel approach for the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been developed. This method involves regioselective lithiation followed by treatment with aryl- and alkylmagnesium halides, leading to various 2,3,4-trisubstituted pyridines. This process was adapted into a continuous flow setup, showcasing an application in synthesizing a key intermediate for (±)-paroxetine (Heinz et al., 2021).

Enthalpies of Formation

Experimental investigations have determined the absolute enthalpies of formation for 3,4-, 2,3-, and 2,4-didehydropyridines. These studies, using energy-resolved collision-induced dissociation, provide insights into the gas-phase acidities of chloropyridines and the stability of pyridyne intermediates in comparison to benzene and pyridine, highlighting the influence of nitrogen on the stability of aryne triple bonds (Rau & Wenthold, 2011).

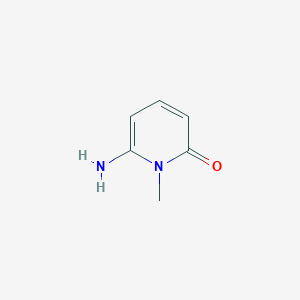

Selective Amination

Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex has been demonstrated, specifically the amination of 5-bromo-2-chloropyridine to produce 5-amino-2-chloropyridine with high yield and excellent chemoselectivity. This method showcases the utility of 3,4-dibromo-2-chloropyridine in synthesizing aminated derivatives (Ji, Li, & Bunnelle, 2003).

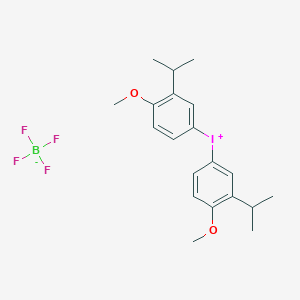

Silyl-Mediated Halogen/Halogen Displacement

Silyl-mediated halogen/halogen displacement in pyridines has been explored, highlighting reactions that convert 2-chloropyridine into 2-bromopyridine and similar transformations. This research outlines the conditions under which halogen displacement occurs and its selectivity based on the position within the pyridine ring (Schlosser & Cottet, 2002).

Separation of Chloropyridine Isomers

A study on the separation of 2-chloropyridine and 3-chloropyridine by nonporous adaptive crystals of pillararenes has been conducted. This method presents a novel, energy-saving approach for the adsorptive separation of these isomers, demonstrating an application of 3,4-dibromo-2-chloropyridine in separating chloropyridine isomers (Sheng et al., 2020).

特性

IUPAC Name |

3,4-dibromo-2-chloropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(8)4(3)7/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGJRYXWWWJAAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564311 |

Source

|

| Record name | 3,4-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-2-chloropyridine | |

CAS RN |

134039-99-9 |

Source

|

| Record name | 3,4-Dibromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)

![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)